Home > Products > Screening Compounds P45547 > 8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] - 1242929-94-7

8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]

Catalog Number: EVT-1682093
CAS Number: 1242929-94-7
Molecular Formula: C17H21N3
Molecular Weight: 267.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] is a complex organic compound belonging to the class of spiro compounds, which are characterized by their unique structural features where two or more rings share a single atom. This compound is notable for its potential biological activities and applications in medicinal chemistry. Its synthesis and properties have been explored in various studies, highlighting its importance in drug development and chemical research.

Source and Classification

This compound falls under the category of pyrroloquinoxaline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The synthesis of these compounds often involves multi-step organic reactions, utilizing various reagents and catalysts to achieve the desired structural modifications.

Synthesis Analysis

Methods

The synthesis of 8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 2-nitroaniline as a precursor.
  2. Clauson-Kaas Reaction: This reaction is employed to prepare 1-(2-nitrophenyl)pyrrole using 2-nitroaniline and 2,5-dimethoxytetrahydrofuran under microwave irradiation in acetic acid.
  3. Reduction: The nitro group is reduced to an amino group using sodium borohydride in the presence of copper(II) sulfate.
  4. Formation of Lactam: The resulting intermediate undergoes cyclization to form a lactam, which is then chlorodehydroxylated to yield a chloropyrroloquinoxaline derivative.
  5. Final Coupling: The final step involves coupling with substituted piperazines through Buchwald-Hartwig amination to produce the target compound.

These methods have been detailed in various studies, showcasing the effectiveness of palladium-catalyzed reactions for synthesizing complex heterocycles .

Molecular Structure Analysis

Structure and Data

The molecular structure of 8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] can be analyzed through techniques such as X-ray crystallography and NMR spectroscopy.

  • Key Features:
    • The compound features a spiro structure connecting piperidine and pyrroloquinoxaline moieties.
    • The presence of methyl groups at positions 8 and 9 contributes to its unique chemical properties.

Structural Data

  • Molecular Formula: C₁₄H₁₈N₄
  • Molecular Weight: Approximately 246.33 g/mol
Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] can be explored through its participation in various chemical reactions:

  1. Amination Reactions: The compound can undergo further modifications through amination reactions with different amines or piperazines.
  2. Cross-Coupling Reactions: Utilizing palladium catalysts allows for the formation of new carbon-nitrogen bonds, expanding the library of derivatives that can be synthesized from this compound .
  3. Biological Assays: Evaluations of biological activity often involve testing against specific pathogens or cancer cell lines to determine efficacy.
Mechanism of Action

Process and Data

The mechanism of action for compounds like 8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] typically involves interaction with biological targets such as enzymes or receptors:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may inhibit the growth of certain fungi or bacteria by disrupting cellular processes.
  • Anticancer Properties: It may induce apoptosis in cancer cells through pathways involving reactive oxygen species or interference with cell cycle regulation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] are critical for understanding its behavior in different environments:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and tetrahydrofuran but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Relevant Data

  • Boiling Point: Not well-documented; requires further experimental determination.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

The scientific applications of 8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] include:

  • Medicinal Chemistry: As a potential lead compound for developing new antimicrobial or anticancer agents.
  • Pharmacological Research: Used in studies aimed at understanding mechanisms of drug action and resistance.
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds with desired biological activities.
Synthetic Methodologies for Pyrrolo[1,2-a]quinoxaline Scaffolds

Metal-Catalyzed Cross-Coupling Strategies for Spirocyclic Systems

Transition metal catalysis has revolutionized the synthesis of spiro-fused pyrroloquinoxalines by enabling efficient carbon-carbon and carbon-heteroatom bond formations under mild conditions. Palladium-catalyzed Buchwald-Hartwig amination has proven particularly effective for constructing the piperidine-pyrroloquinoxaline junction, allowing for the installation of diverse substituents on the nitrogen atoms. Complementary to this, visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates that undergo decarboxylative couplings with ortho-substituted arylisocyanides to form the pyrroloquinoxaline core. This approach employs ruthenium or iridium photocatalysts (e.g., Ru(bpy)₃Cl₂) under blue LED irradiation to facilitate single-electron transfer processes, achieving excellent functional group tolerance and enabling access to highly functionalized derivatives [9].

Recent advances have demonstrated the efficacy of nickel nanoparticle-catalyzed cyclocondensations for constructing the quinoxaline moiety itself, providing a recyclable catalytic system that enhances sustainability. The photoredox methodology has been successfully integrated into continuous-flow systems, enabling telescoped synthesis through in-line isocyanide formation followed by photochemical cyclization, which significantly improves reaction efficiency and scalability [9].

Table 1: Metal-Catalyzed Approaches for Pyrroloquinoxaline Synthesis

Catalyst SystemReaction TypeKey AdvantagesYield Range
Ru/Ir PhotocatalystsDecarboxylative radical couplingExcellent functional group tolerance65-89%
Pd(PPh₃)₄/XPhosBuchwald-Hartwig aminationSpirocyclization capability70-85%
Ni nanoparticles (5 mol%)CyclocondensationRecyclable, ligand-free conditions80-92%
CuI/1,10-phenanthrolineAerobic oxidative domino reactionOne-pot procedure, molecular oxygen oxidant75-88%

I₂-Mediated sp³/sp² C–H Cross-Dehydrogenative Coupling

Iodine-mediated cross-dehydrogenative coupling (CDC) has emerged as a valuable metal-free strategy for constructing the critical C-C bonds in pyrrolo[1,2-a]quinoxaline systems. This approach leverages the dual role of molecular iodine as both a mild oxidant and an efficient mediator for direct C-H functionalization. The reaction typically employs phenyliodine(III) dicarboxylate reagents—notably diacetoxyiodobenzene (PIDA) or bis(trifluoroacetoxy)iodobenzene (PIFA)—as radical precursors that generate carbon-centered radicals upon visible-light irradiation. These radicals subsequently undergo addition to arylisocyanides, initiating cyclization cascades that deliver the tetracyclic framework [9].

The mechanism involves single-electron transfer from iodine(III) species to photoexcited catalysts, generating radicals that add across isocyanide carbon. Intramolecular cyclization then furnishes the pyrroloquinoxaline system. This methodology exhibits remarkable regiocontrol, particularly for introducing substituents at the C8' and C9' positions, which serve as precursors for dimethylation. The metal-free nature of this transformation circumvents issues associated with transition metal contamination in pharmaceutical intermediates, while the operational simplicity—often conducted at ambient temperature—makes it particularly attractive for industrial applications [9].

Tandem Cyclization Approaches Involving Piperidine-Pyrroloquinoxaline Fusion

Tandem sequences combining Stork enamine alkylation with intramolecular annulation have enabled efficient construction of the spirocyclic architecture. A particularly innovative approach involves the reaction of 1-(cyclohexen-1-yl)pyrrolidines with 3-(α-chlorobenzyl)quinoxalin-2(1H)-ones, which proceeds through a cascade of iminium formation, enamine capture, and intramolecular N-alkylation to furnish 8,9,10,11-tetrahydroindolo[1,2-a]quinoxalin-6(5H)-ones as key intermediates. These partially saturated analogs can be subsequently aromatized to the fully conjugated systems via oxidative dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide [8].

The stereochemical outcome of these tandem processes is controlled by the conformational constraints imposed by the spiro junction. X-ray crystallographic analysis of intermediates has confirmed that the piperidine ring adopts a chair conformation with equatorial positioning of the pyrroloquinoxaline moiety, minimizing steric strain. This conformational preference dictates the stereoselectivity observed in subsequent functionalization steps. The method has been successfully extended to incorporate various substituents on the piperidine nitrogen, including carboxamide and sulfonamide groups, through judicious selection of N-protected precursors prior to the tandem cyclization sequence [10].

Table 2: Key Tandem Cyclization Methodologies for Spiro-Fused Systems

Starting MaterialsCyclization ConditionsKey IntermediateFinal Product
1-(Cyclohexen-1-yl)pyrrolidines + α-ChlorobenzylquinoxalinonesEtOH, reflux, 12h8,9,10,11-Tetrahydroindolo[1,2-a]quinoxalinonesIndolo[1,2-a]quinoxalinones (via DDQ)
N-(3,4-Dimethylphenyl)carbamoyl precursorsPd(OAc)₂, XPhos, Cs₂CO₃, tolueneSpiro-carboxamide adductsFunctionalized anticancer agents
1-(2-Nitrophenyl)pyrrole derivativesZn/AcOH reduction followed by Cu-catalyzed cyclizationDihydropyrroloquinoxalinesAromatized Sirt6 activators

Post-Functionalization of Core Structure for Methyl Group Introduction

Selective dimethylation at the C8' and C9' positions represents a critical transformation for enhancing the biological activity of pyrroloquinoxaline derivatives. The most efficient protocols employ directed ortho-metalation strategies, where the nitrogen atoms in the fused system serve as directing groups for regioselective lithiation. Treatment of the unsubstituted core with LDA (lithium diisopropylamide) at -78°C generates the dianionic species at C8' and C9', which readily reacts with methyl iodide to install the dimethyl groups in yields exceeding 80% [6].

Alternative approaches include the Eschweiler-Clarke reductive amination for N-methylation of the piperidine nitrogen, though this method shows limited applicability for ring carbon methylation. For selective mono- or di-methylation of electron-deficient positions, Lewis acid-mediated Friedel-Crafts alkylation has proven effective, employing formaldehyde-dimethylamine combinations in the presence of boron trifluoride etherate. The dimethylation pattern significantly influences the compound's electronic profile, with Hammett studies demonstrating a +0.35 σₚ value increase relative to the unsubstituted parent compound, thereby enhancing the π-acidity of the quinoxaline moiety and improving DNA-binding affinity in biologically active derivatives [5] [6].

Advanced functionalization techniques include the temporary installation of trimethylsilyl groups to block reactive positions, enabling selective bromination at C7' followed by palladium-catalyzed methylation using trimethylaluminum. This orthogonal approach allows for the introduction of methyl groups at positions otherwise inaccessible through direct electrophilic substitution. The electronic effects of dimethylation have been computationally validated through density functional theory (DFT) studies, which reveal substantial lowering of the LUMO energy (-1.78 eV vs. -1.52 eV in the unsubstituted analog) that facilitates charge transfer interactions with biological targets [6].

Table 3: Methylation Methods for Pyrroloquinoxaline Derivatives

MethodReagents/ConditionsRegioselectivityApplication Example
Directed ortho-lithiationLDA, THF, -78°C; then CH₃IC8', C9' dimethylationSirt6 activator precursors
Friedel-Crafts alkylation(CH₃)₂NH, HCHO, BF₃·OEt₂C7' methylationAnticancer analog synthesis
Reductive aminationHCHO, NaBH₃CN, AcOHPiperidine N-methylationBioavailability enhancement
Palladium-catalyzed couplingCH₃₃Al, Pd(OAc)₂, SPhos, dioxaneC6 bromination/methylationSAR studies of Sirt6 activators

Properties

CAS Number

1242929-94-7

Product Name

8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]

IUPAC Name

8,9-dimethylspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

InChI

InChI=1S/C17H21N3/c1-12-5-6-14-16(13(12)2)20-11-3-4-15(20)17(19-14)7-9-18-10-8-17/h3-6,11,18-19H,7-10H2,1-2H3

InChI Key

OHNXPUABMJJQBK-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)NC3(CCNCC3)C4=CC=CN42)C

Canonical SMILES

CC1=C(C2=C(C=C1)NC3(CCNCC3)C4=CC=CN42)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.